REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N+:7]([O-])[CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:18]>ClCCCl>[Cl:18][C:8]1[C:9]2[C:4](=[C:3]([N+:13]([O-:15])=[O:14])[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C2C=C[N+](=CC2=CC1)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours or more at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 hours or more
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The concentrated solid was dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
added with an ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The concentrated solid was added with a mixed solution of ethyl acetate/hexane=1/1 (v/v)
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered under reduced pressure
|
Type
|
WASH
|
Details
|
washed with a mixed solution of ethyl acetate/hexane=1/1 (v/v)
|
Type
|
CUSTOM
|
Details
|
The filtered solid was dried
|
Type
|
TEMPERATURE
|
Details
|
with warm wind in an oven (40° C.) for over 3 hours or more
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C(C(=CC=C12)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |